Physicochemical properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid
Physicochemical properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid
Introduction
[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a substituted amino acid derivative featuring a cyclopropylamine core, an N-linked 2-chlorobenzyl group, and an acetic acid moiety. As with any molecule intended for pharmaceutical or biological research, a thorough understanding of its physicochemical properties is paramount. These properties—including ionization constant (pKa), lipophilicity (logP/logD), and solubility—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive analysis of the key physicochemical characteristics of this compound, blending theoretical predictions with established, field-proven experimental methodologies for their determination.
Molecular and Structural Properties
The foundational step in characterizing any chemical entity is to define its structural and molecular attributes. These parameters are the basis for all subsequent predictive and experimental assessments. The 2-chlorobenzyl group introduces significant hydrophobicity, while the cyclopropyl and amino-acetic acid groups provide a rigid, polar core.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source/Method |
| IUPAC Name | [(2-chlorobenzyl)(cyclopropyl)amino]acetic acid | --- |
| CAS Number | 1179139-69-5 | |
| Molecular Formula | C₁₂H₁₄ClNO₂ | Calculated |
| Molecular Weight | 255.70 g/mol | Calculated |
| InChI Key | MTPRUNUIPIQRJY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)CN(C2CC2)CC(=O)O | --- |
Chemical Structure:
(Image generated for illustrative purposes)
Ionization and Acidity (pKa)
This compound is amphoteric, possessing both a basic tertiary amine and an acidic carboxylic acid. The pKa values associated with these groups are critical as they dictate the molecule's charge state at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding.
-
Acidic pKa (pKa₁): The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3.5 - 4.5, typical for acetic acid derivatives. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged (-COO⁻).
-
Basic pKa (pKa₂): The tertiary amine is sterically hindered by the benzyl and cyclopropyl groups. Its basicity will be influenced by these substituents. The predicted pKa is likely in the range of 8.0 - 9.0. At physiological pH, this group will be significantly protonated and positively charged.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely adopted method for determining pKa values.[1][2][3] The causality behind this choice lies in its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of inflection points corresponding to ionization events.
Methodology:
-
Solution Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.
-
Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group.
-
Basic Titration: In a separate experiment, titrate the compound solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For higher accuracy, the first derivative of the titration curve is used to pinpoint the equivalence point.[2]
Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrants, and ensuring the compound is fully dissolved. Running a blank titration with the co-solvent system alone accounts for any background effects.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is expressed as the partition coefficient (P) between an organic and an aqueous phase, typically octan-1-ol and water.
-
logP: Represents the lipophilicity of the neutral, un-ionized form of the molecule. Computational models are frequently used for initial estimation.[4][5]
-
logD: Represents the lipophilicity at a specific pH, accounting for all ionic species. For an amphoteric compound like this, logD is the more physiologically relevant parameter.[6]
Table 2: Predicted Lipophilicity Values
| Parameter | Predicted Value | Method/Source |
| cLogP | 3.1 ± 0.5 | Various computational models (e.g., XLogP3, ALOGPS)[7] |
| logD at pH 7.4 | 1.5 - 2.5 | Estimated based on pKa and cLogP |
The predicted cLogP suggests moderate lipophilicity for the neutral species. However, at pH 7.4, the molecule will exist predominantly as a zwitterion, significantly reducing its overall lipophilicity, as reflected in the estimated logD value.
Experimental Protocol: logP/logD Determination by Shake-Flask Method
The shake-flask method is the gold standard for logP determination due to its direct and definitive measurement of partitioning.[8] It establishes a true thermodynamic equilibrium, providing highly reliable data.
Methodology:
-
Phase Preparation: Pre-saturate octan-1-ol with pH-adjusted buffer (e.g., phosphate buffer for pH 7.4) and vice-versa by mixing and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the organic phase (for logP) or the aqueous phase (for logD).
-
Partitioning: Combine known volumes of the pre-saturated octan-1-ol and aqueous buffer in a vial. Add a small aliquot of the stock solution.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀([Compound]organic / [Compound]aqueous).
Self-Validation: The protocol is validated by running replicates, ensuring mass balance (total amount of compound recovered equals the initial amount), and confirming that the measured partition coefficient is independent of the initial compound concentration.
Caption: Workflow for logD determination via the shake-flask method.
Solubility
Solubility is a crucial property that affects oral bioavailability and the ability to formulate parenteral dosage forms. The solubility of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is expected to be highly pH-dependent due to its amphoteric nature.[9]
-
Aqueous Solubility: Minimum solubility is expected at its isoelectric point (pI), where the net charge is zero. Solubility will increase significantly at pH values below the acidic pKa (forming the cationic salt) and above the basic pKa (forming the anionic salt).[9]
-
Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO.[9] Solubility is likely to be poor in non-polar solvents like hexane.
Experimental Protocol: Thermodynamic Solubility Determination
The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[9][10]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, pH-adjusted buffers, organic solvents). The presence of excess solid is essential to ensure saturation.[9]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand or centrifuge them to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Result Reporting: Report the solubility in units such as mg/mL or µM.
Self-Validation: The attainment of equilibrium can be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the measured concentration does not change. Visual inspection for remaining solid confirms that the solution was indeed saturated.
Caption: Workflow for thermodynamic solubility determination.
Synthesis and Safety Considerations
A plausible synthetic route for this molecule involves the N-alkylation of cyclopropylamine with 2-chlorobenzyl chloride, followed by a second N-alkylation with an ester of a haloacetic acid (e.g., ethyl bromoacetate) and subsequent hydrolysis to yield the final carboxylic acid.
Safety: Specific safety data for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is not widely available. However, based on its precursors, caution should be exercised.
-
2-Chlorobenzyl chloride (CAS 611-19-8): This starting material is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[11][12] It is also a lachrymator and may cause an allergic skin reaction.[12][13] Handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13]
Given these hazards, the final product should be handled with care until its toxicological profile is fully established. Standard laboratory safety practices should be strictly followed.
Conclusion
[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is an amphoteric molecule with physicochemical properties that are highly dependent on pH. Its predicted moderate lipophilicity (cLogP ~3.1) is significantly tempered at physiological pH due to its zwitterionic character, resulting in a lower, more pharmacologically relevant logD value. The compound's solubility profile is expected to show a classic "U-shape," with minimum solubility at its isoelectric point and enhanced solubility in acidic or basic conditions. The experimental protocols detailed herein provide a robust framework for obtaining precise, reliable data essential for advancing the research and development of this compound.
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